[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate [(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1172787-44-8
VCID: VC4833259
InChI: InChI=1S/C20H24N4O3/c1-13(2)20(5,12-21)22-17(25)11-27-19(26)18-14(3)23-24(15(18)4)16-9-7-6-8-10-16/h6-10,13H,11H2,1-5H3,(H,22,25)
SMILES: CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)OCC(=O)NC(C)(C#N)C(C)C
Molecular Formula: C20H24N4O3
Molecular Weight: 368.437

[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate

CAS No.: 1172787-44-8

Cat. No.: VC4833259

Molecular Formula: C20H24N4O3

Molecular Weight: 368.437

* For research use only. Not for human or veterinary use.

[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate - 1172787-44-8

Specification

CAS No. 1172787-44-8
Molecular Formula C20H24N4O3
Molecular Weight 368.437
IUPAC Name [2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3,5-dimethyl-1-phenylpyrazole-4-carboxylate
Standard InChI InChI=1S/C20H24N4O3/c1-13(2)20(5,12-21)22-17(25)11-27-19(26)18-14(3)23-24(15(18)4)16-9-7-6-8-10-16/h6-10,13H,11H2,1-5H3,(H,22,25)
Standard InChI Key AJZOAOKLISKNQP-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)OCC(=O)NC(C)(C#N)C(C)C

Introduction

Molecular Formula

The molecular formula of [(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate is C17H20N4O3. This indicates the presence of:

  • 17 carbon atoms

  • 20 hydrogen atoms

  • 4 nitrogen atoms

  • 3 oxygen atoms

Molecular Weight

The molecular weight of the compound is approximately 328.37 g/mol.

General Synthesis Pathway

The synthesis of pyrazole derivatives often involves:

  • Condensation reactions between hydrazines and β-diketones or their equivalents.

  • Functionalization of the pyrazole ring through esterification or amidation to introduce the desired substituents.

For [(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl derivatives:

  • The starting materials may include a substituted pyrazole carboxylic acid and an appropriate amine or nitrile derivative.

  • Catalysts such as sodium acetate (NaOAc) or bases like potassium carbonate (K2CO3) are commonly used to facilitate the reaction.

Analytical Techniques

Characterization of the compound can be achieved using:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical environment of hydrogen and carbon atoms.

  • IR Spectroscopy: To identify functional groups such as -CN (cyano), -COO (ester), and -CONH (carbamoyl).

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • X-ray Crystallography: For detailed structural analysis.

Biological Activity and Applications

Pyrazole derivatives are widely studied for their pharmacological properties due to their ability to interact with various biological targets.

Potential Applications

  • Anticancer Activity:

    • Pyrazole derivatives have shown cytotoxic effects against certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

    • The phenyl-substituted pyrazole moiety in this compound may enhance interaction with cancer-related enzymes or receptors.

  • Anti-inflammatory Properties:

    • Pyrazoles often inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), reducing inflammation .

  • Antioxidant Activity:

    • Compounds with electron-donating groups on the pyrazole ring exhibit free radical scavenging activity .

  • Radioligand Development:

    • Substituted pyrazoles have been explored for imaging applications due to their affinity for cannabinoid receptors or other protein targets .

Comparative Data Table

PropertyValue/Description
Molecular FormulaC17H20N4O3
Molecular Weight~328.37 g/mol
Functional GroupsCyano (-CN), Carbamoyl (-CONH), Ester (-COO)
Biological ActivitiesAnticancer, Anti-inflammatory, Antioxidant
Characterization TechniquesNMR, IR, MS, X-ray Crystallography
Potential ApplicationsDrug development, Radioligand synthesis

Research Outlook

The compound [(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate represents a promising scaffold for drug discovery owing to its functional diversity and bioactivity potential. Further studies could focus on:

  • Optimizing its pharmacokinetic properties.

  • Evaluating its efficacy in preclinical models.

  • Exploring its role as a ligand in molecular imaging.

This compound's unique structure positions it as a candidate for further research in medicinal chemistry and related fields.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator